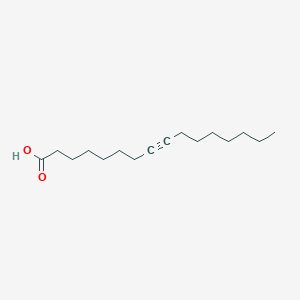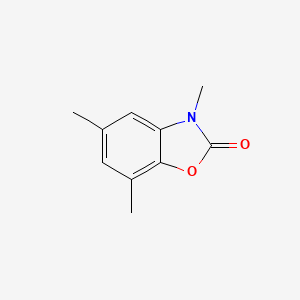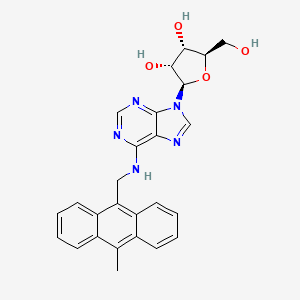silane CAS No. 91149-17-6](/img/structure/B14350178.png)
Bis[3-(ethenesulfonyl)propyl](dimethoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis3-(ethenesulfonyl)propylsilane is an organosilicon compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of ethenesulfonyl groups attached to a propyl chain, which is further connected to a dimethoxy silane moiety. The combination of these functional groups imparts distinct reactivity and versatility to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis3-(ethenesulfonyl)propylsilane typically involves the reaction of 3-(ethenesulfonyl)propyl derivatives with dimethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum or palladium complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the yield and purity of the final compound.
Industrial Production Methods
In an industrial setting, the production of Bis3-(ethenesulfonyl)propylsilane can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the compound, making it suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Bis3-(ethenesulfonyl)propylsilane undergoes several types of chemical reactions, including:
Oxidation: The ethenesulfonyl groups can be oxidized to form sulfonic acids or sulfonates.
Reduction: The compound can be reduced to form corresponding sulfides or thiols.
Substitution: The methoxy groups can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfides or thiols.
Substitution: Alkyl or aryl-substituted silanes.
Wissenschaftliche Forschungsanwendungen
Bis3-(ethenesulfonyl)propylsilane has found applications in various scientific research fields, including:
Chemistry: Used as a coupling agent in the synthesis of hybrid materials and as a precursor for functionalized silanes.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical coatings.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants, due to its excellent adhesion properties.
Wirkmechanismus
The mechanism of action of Bis3-(ethenesulfonyl)propylsilane involves the interaction of its functional groups with target molecules. The ethenesulfonyl groups can form covalent bonds with nucleophiles, while the dimethoxy silane moiety can undergo hydrolysis to form silanols, which can further react with other silanols or hydroxyl groups on surfaces. This dual reactivity allows the compound to act as a versatile coupling agent, facilitating the formation of stable bonds between different materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis[3-(trimethoxysilyl)propyl]amine: Another organosilicon compound with similar coupling properties but different functional groups.
(3-Mercaptopropyl)trimethoxysilane: Contains a thiol group instead of ethenesulfonyl, offering different reactivity.
Bis[3-(triethoxysilyl)propyl]tetrasulfide: Features tetrasulfide linkage, providing unique properties for specific applications.
Uniqueness
Bis3-(ethenesulfonyl)propylsilane stands out due to its combination of ethenesulfonyl and dimethoxy silane groups, which impart distinct reactivity and versatility. This unique combination allows for a wide range of applications, from material science to biomedical research, making it a valuable compound in various fields.
Eigenschaften
CAS-Nummer |
91149-17-6 |
|---|---|
Molekularformel |
C12H24O6S2Si |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
bis(3-ethenylsulfonylpropyl)-dimethoxysilane |
InChI |
InChI=1S/C12H24O6S2Si/c1-5-19(13,14)9-7-11-21(17-3,18-4)12-8-10-20(15,16)6-2/h5-6H,1-2,7-12H2,3-4H3 |
InChI-Schlüssel |
BEDFTUJZEQPNQH-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CCCS(=O)(=O)C=C)(CCCS(=O)(=O)C=C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


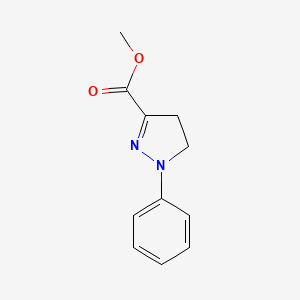
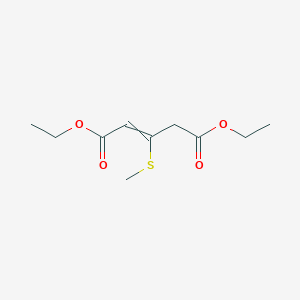

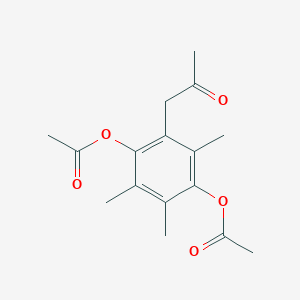


![3-[4-(Methylsulfanyl)phenyl]imidazolidine-2,4-dione](/img/structure/B14350141.png)
![Methyl 4-[4-(4-methoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14350146.png)
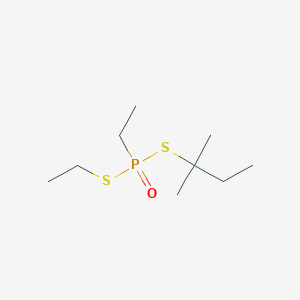
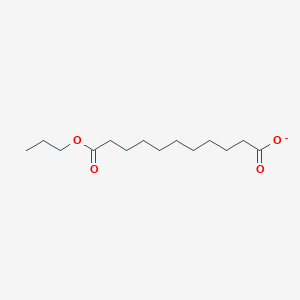
![1-[2-(Naphthalen-1-yl)ethyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine](/img/structure/B14350161.png)
